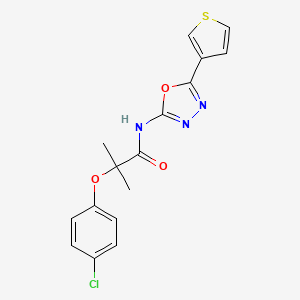

2-(4-chlorophenoxy)-2-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-16(2,23-12-5-3-11(17)4-6-12)14(21)18-15-20-19-13(22-15)10-7-8-24-9-10/h3-9H,1-2H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWKASABUMUYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=NN=C(O1)C2=CSC=C2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the chlorophenoxy intermediate : Reaction of 4-chlorophenol with an alkylating agent to produce the 4-chlorophenoxyalkane.

- Introduction of thiophene and oxadiazole groups : This can involve palladium-catalyzed cross-coupling reactions.

- Formation of the propanamide backbone : Achieved through amide bond formation using reagents like thionyl chloride and triethylamine.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have demonstrated that compounds with similar structures possess antimicrobial activities. For instance, derivatives of thiophene and oxadiazole are often evaluated for their effectiveness against various bacterial strains and fungi. The presence of the chlorophenoxy group may enhance these properties by increasing lipophilicity, thereby improving membrane penetration.

Anticancer Activity

The compound has been investigated for its potential anticancer effects. Research shows that related compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cell lines remains an area for further exploration.

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular processes, which can lead to disrupted metabolic pathways.

- Receptor Modulation : Binding to cellular receptors could modulate their activity, influencing downstream signaling pathways associated with growth and survival.

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of similar thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.

- Anticancer Evaluation : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) indicated that related compounds exhibited IC50 values in the micromolar range, suggesting potential for further development.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar chemical entities:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Structure A | Moderate | High (IC50 = 5 µM) |

| Compound B | Structure B | High | Moderate (IC50 = 15 µM) |

| This compound | Structure C | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.